molecular formula C11H13F2N3O B12453561 2-(7-Difluoromethyl-2,5-dimethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol

2-(7-Difluoromethyl-2,5-dimethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol

Cat. No.: B12453561
M. Wt: 241.24 g/mol
InChI Key: GMJUDQMAEYHKRJ-UHFFFAOYSA-N
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Description

2-(7-Difluoromethyl-2,5-dimethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol is a synthetic intermediate of interest in medicinal chemistry, particularly for the development of novel therapeutic agents. Compounds based on the imidazo[4,5-b]pyridine scaffold are the subject of ongoing scientific investigation due to their potential as nonpeptidic angiotensin II receptor antagonists . This research area is critical for understanding and developing new approaches to manage hypertensive states, as angiotensin II is a critical pressor substance of the renin-angiotensin system (RAS) that regulates hemodynamics and electrolyte balance . The difluoromethyl and ethanol substituents on the core structure are likely explored to optimize the compound's physicochemical properties, binding affinity, and metabolic stability, which are key factors in the development of orally active, long-duration pharmacological agents . As such, this chemical serves as a valuable building block for researchers synthesizing and evaluating new candidates in cardiovascular and metabolic disease research. The presence of fluorine atoms also makes it a candidate for use in various biophysical and analytical assays. This product is strictly for research purposes in a controlled laboratory environment.

Properties

Molecular Formula

C11H13F2N3O

Molecular Weight

241.24 g/mol

IUPAC Name

2-[7-(difluoromethyl)-2,5-dimethylimidazo[4,5-b]pyridin-3-yl]ethanol

InChI

InChI=1S/C11H13F2N3O/c1-6-5-8(10(12)13)9-11(14-6)16(3-4-17)7(2)15-9/h5,10,17H,3-4H2,1-2H3

InChI Key

GMJUDQMAEYHKRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=N1)N(C(=N2)C)CCO)C(F)F

Origin of Product

United States

Preparation Methods

Table 1: Comparison of Core Synthesis Strategies

Method Starting Materials Conditions Yield Source
Na₂S₂O₄ Reduction 4,6-Dimethylpyridine-2,3-diamine Ethanol, reflux, 16 h 59%
Bi(OTf)₃ Catalysis Pyridinylmethanol derivatives DCE/MeCN, 150°C, 12 h 76%

Introduction of Difluoromethyl Group

The 7-difluoromethyl substituent is introduced via radical fluorination or nucleophilic substitution. Source details a two-step process:

  • Bromination of 5-chloro-3-nitro-2-aminopyridine using bromine in trifluoroacetic acid.
  • Fluorination with sulfur tetrafluoride (SF₄) and hydrogen fluoride (HF) at 100°C.
    Source describes an alternative approach using 2,2-difluoroacetic anhydride and ethyl vinyl ether to form (E)-4-ethoxy-1,1-difluorobut-3-en-2-one, a key intermediate for subsequent cyclization.

Key Reaction:

$$
\text{2,2-Difluoroacetic anhydride} + \text{Ethyl vinyl ether} \xrightarrow{\text{CH}2\text{Cl}2, \text{Pyridine}} \text{(E)-4-Ethoxy-1,1-difluorobut-3-en-2-one} \quad (78\% \text{ yield})
$$

Ethanol Moiety Incorporation

The ethanol side chain is introduced via nucleophilic substitution or reduction. Source outlines a method where 2-[4-(2-ethyl-4,6-dimethyl-1H-imidazo[4,5-c]pyridin-1-yl)phenyl]ethanol is treated with thionyl chloride in toluene, followed by displacement with hydroxylamine. Source specifies a reduction step using zinc in acetic acid to convert nitrile intermediates into primary alcohols.

Optimized Protocol (Source):

  • Cyclization : Nitrile 18 is treated with O-methoxylamine hydrochloride and HBr in acetic acid at 90°C for 12 h.
  • Reduction : Zinc powder is added to the reaction mixture at 25–30°C for 3 h.
  • Work-up : Filtration through Celite, basification with NH₄OH, and extraction with dichloromethane yield the ethanol derivative.

Purification and Scalability

Large-scale synthesis (≥1 kg) requires solvent optimization to prevent decomposition. Source achieves 60% yield in the final step by precipitating the product from heptane after charcoal treatment. Source highlights the use of toluene for solvent switching and recrystallization to obtain polymorphically pure forms.

Table 2: Scalability Metrics

Scale Key Step Solvent System Purity Yield Source
3.0 kg Cyclization/Reduction Acetic acid/EtOAc 99.5% 60%
500 g Polymorph crystallization Toluene/Heptane 98.7% 85%

Mechanistic Insights and Challenges

Radical Pathways : Source confirms the exclusion of radical mechanisms via control experiments with TEMPO, favoring iminium ion intermediates.
Hydrolysis Sensitivity : Enone intermediates (e.g., 16 ) are prone to hydrolysis, necessitating anhydrous conditions and immediate use post-synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(7-Difluoromethyl-2,5-dimethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions often involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-(7-Difluoromethyl-2,5-dimethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol involves its interaction with specific molecular targets, such as GABA receptors. The compound acts as a positive allosteric modulator, enhancing the receptor’s response to its natural ligand . This modulation can influence various signaling pathways and physiological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-(7-Difluoromethyl-2,5-dimethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol, highlighting differences in substituents, molecular properties, and inferred biological effects:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features/Biological Activity Reference
2-(7-Difluoromethyl-2,5-dimethyl-3H-imidazo[4,5-b]pyridin-3-yl)ethanol 7: -CF₂H; 2,5: -CH₃; 3: -CH₂CH₂OH C₁₁H₁₃F₂N₃O 241.24 Enhanced lipophilicity; potential antimicrobial activity inferred from analogs
2-(2-Methyl-5-phenyl-7-trifluoromethyl-3H-imidazo[4,5-b]pyridin-3-yl)ethanol 7: -CF₃; 2: -CH₃; 5: -Ph; 3: -CH₂CH₂OH C₁₄H₁₇N₅O Not reported Increased steric bulk from phenyl group; improved enzyme inhibition (hypothesized)
2-(5,7-Bis(chlorodifluoromethyl)-2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)ethanol 5,7: -CClF₂; 2: -CH₃; 3: -CH₂CH₂OH Not reported ~399 (estimated) Higher halogen content may enhance antibacterial activity but increase toxicity
2-(Pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives (e.g., 5a–k) Variable substituents (e.g., -CH₃, -Cl) Variable Variable Moderate to strong antimicrobial activity against S. aureus, E. coli, and C. albicans
3-(1H-imidazo[4,5-b]pyridin-2-ylamino)propanal 3: -NH-CH₂CH₂CHO C₉H₁₀N₄O 190.20 Aldehyde side chain enables Schiff base formation; used in targeted drug conjugates

Key Structural and Functional Insights:

Substituent Effects on Bioactivity: The difluoromethyl group in the target compound balances lipophilicity and metabolic stability better than bulkier groups like trifluoromethyl (-CF₃) or chlorodifluoromethyl (-CClF₂) .

Antimicrobial Activity :

  • Derivatives with pyridin-3-yl substituents (e.g., 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine) showed moderate activity against Staphylococcus aureus and Candida albicans (MIC: 25–50 µg/mL) . The target compound’s difluoromethyl group may enhance membrane permeability, leading to superior efficacy.

Synthetic Flexibility: The ethanol side chain allows for further derivatization (e.g., esterification, phosphorylation), a strategy used in prodrug development .

Biological Activity

2-(7-Difluoromethyl-2,5-dimethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol is a heterocyclic compound belonging to the imidazo[4,5-b]pyridine class. This compound has garnered attention due to its potential biological activities and therapeutic applications, particularly in medicinal chemistry and drug development. The unique structural features of this compound may enhance its biological activity compared to other similar compounds.

Chemical Structure and Properties

The molecular formula of 2-(7-Difluoromethyl-2,5-dimethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol is C10H11F2N3C_{10}H_{11}F_2N_3, with a molecular weight of approximately 217.22 g/mol. Its structure incorporates a difluoromethyl group and two methyl groups on the imidazole ring, which significantly influence its chemical reactivity and biological properties.

The mechanisms through which this compound exerts its biological effects are primarily linked to its interactions with specific molecular targets. Research indicates that it may act as an allosteric modulator of G-protein-coupled receptors (GPCRs), which are critical in various signaling pathways involved in diseases such as cancer and neurodegenerative disorders.

Anticancer Activity

Studies have shown that compounds within the imidazo[4,5-b]pyridine class exhibit significant anticancer properties. For instance, research indicates that derivatives similar to 2-(7-Difluoromethyl-2,5-dimethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol can induce apoptosis in various cancer cell lines. A notable study demonstrated that a related compound showed better cytotoxicity than the reference drug bleomycin in FaDu hypopharyngeal tumor cells .

Neuroprotective Effects

The compound's potential neuroprotective effects are being explored concerning Alzheimer's disease treatment. It has been found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with cognitive decline in Alzheimer's patients. This dual inhibition suggests that it may help improve cholinergic neurotransmission in the brain .

Comparative Analysis with Similar Compounds

The following table summarizes key features of 2-(7-Difluoromethyl-2,5-dimethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol compared to structurally similar compounds:

Compound NameStructure TypeUnique FeaturesBiological Activity
2-(7-Difluoromethyl-2,5-dimethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanolImidazo[4,5-b]pyridineDifluoromethyl substitutionAnticancer, neuroprotective
5,7-Dimethyl-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridineImidazo[4,5-b]pyridineTrifluoromethyl groupAnticancer
Imidazo[1,2-a]pyridine derivativesImidazole derivativeVarying substituentsAnticancer

Case Studies

  • Anticancer Activity : In a recent study involving various imidazo[4,5-b]pyridine derivatives, it was found that modifications to the nitrogen-containing ring structure could enhance binding affinity to cancer-related targets. The study highlighted that compounds with specific substitutions exhibited improved efficacy against multiple cancer cell lines .
  • Neuroprotective Properties : Another investigation focused on the neuroprotective effects of similar compounds demonstrated their ability to reduce amyloid-beta aggregation and tau phosphorylation in cellular models of Alzheimer's disease. The results indicated a promising avenue for developing new treatments targeting these pathological features .

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